molecular formula C19H24N2OS B4079873 1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea

1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea

Cat. No.: B4079873
M. Wt: 328.5 g/mol
InChI Key: SQCFJCNVJDMZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea typically involves the reaction of 4-butylaniline with 2-methoxybenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine); reactions are typically conducted at low temperatures to control the reaction rate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form strong hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings in the compound can engage in π-π interactions with aromatic residues in the target protein, further stabilizing the binding interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-methoxybenzyl)thiourea: Lacks the butyl group, which may affect its binding affinity and specificity.

    1-(4-Butylphenyl)-3-phenylthiourea: Lacks the methoxy group, which may influence its solubility and reactivity.

    1-(4-Butylphenyl)-3-(2-chlorobenzyl)thiourea: Contains a chlorine atom instead of a methoxy group, which may alter its electronic properties and reactivity.

Uniqueness

1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea is unique due to the presence of both the butyl and methoxy groups, which confer distinct electronic and steric properties. These features can influence its binding interactions, reactivity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-4-7-15-10-12-17(13-11-15)21-19(23)20-14-16-8-5-6-9-18(16)22-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCFJCNVJDMZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea
Reactant of Route 5
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(4-Butylphenyl)-3-(2-methoxybenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.